1-Bromo-3-ethylbenzene

Regioselectivity Electrophilic Aromatic Substitution Isomer Distribution

1-Bromo-3-ethylbenzene (CAS 2725-82-8), also known as m-bromoethylbenzene or 3-ethylbromobenzene, is a halogenated aromatic hydrocarbon with the molecular formula C₈H₉Br and a molecular weight of 185.06 g/mol. It is a colorless to light yellow liquid at room temperature , characterized by a benzene ring substituted with an ethyl group and a bromine atom at the meta position relative to each other.

Molecular Formula C8H9Br
Molecular Weight 185.06 g/mol
CAS No. 2725-82-8
Cat. No. B123539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-ethylbenzene
CAS2725-82-8
Synonyms(3-Ethylphenyl)bromide;  3-Bromo-1-ethylbenzene;  3-Ethylbromobenzene;  m-Bromoethylbenzene;  m-Ethylbromobenzene
Molecular FormulaC8H9Br
Molecular Weight185.06 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)Br
InChIInChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
InChIKeyZRFJYAZQMFCUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-ethylbenzene (CAS 2725-82-8) – A Meta-Substituted Aryl Bromide Building Block for Cross-Coupling and Pharmaceutical Intermediate Synthesis


1-Bromo-3-ethylbenzene (CAS 2725-82-8), also known as m-bromoethylbenzene or 3-ethylbromobenzene, is a halogenated aromatic hydrocarbon with the molecular formula C₈H₉Br and a molecular weight of 185.06 g/mol [1]. It is a colorless to light yellow liquid at room temperature , characterized by a benzene ring substituted with an ethyl group and a bromine atom at the meta position relative to each other [2]. This compound is a key synthetic intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials, with its reactivity largely governed by the bromine atom, which enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings [3].

Why 1-Bromo-3-ethylbenzene Cannot Be Replaced by Ortho- or Para-Isomers in Regioselective Synthesis


The substitution pattern of the bromine atom relative to the ethyl group dictates the compound's reactivity profile and synthetic utility. Direct electrophilic bromination of ethylbenzene yields a mixture heavily favoring the ortho- and para- isomers, with the meta-isomer (1-bromo-3-ethylbenzene) formed in only trace amounts (<1%) due to the ortho/para-directing nature of the ethyl group [1]. Consequently, obtaining the pure meta-isomer requires dedicated synthetic routes, such as diazotization of 3-ethylaniline followed by Sandmeyer reaction [2]. This inherent scarcity in direct synthesis makes 1-bromo-3-ethylbenzene a distinct, non-substitutable building block for applications where the meta-substitution pattern is critical for molecular geometry, electronic properties, or biological target engagement [3].

Quantitative Evidence for 1-Bromo-3-ethylbenzene Differentiation from Ortho- and Para-Isomers


Regioselectivity in Electrophilic Bromination: Meta-Isomer Forms in Trace Amounts

Electrophilic bromination of ethylbenzene using FeBr₃ as a catalyst yields a product mixture dominated by the ortho- and para-bromoethylbenzene isomers. The meta-isomer, 1-bromo-3-ethylbenzene, is produced in only trace amounts (<1%), whereas the ortho- and para-isomers account for approximately 38% and 62% of the product mixture, respectively [1]. This stark difference in direct synthetic accessibility necessitates alternative, multi-step synthetic strategies to obtain the pure meta-isomer in meaningful quantities [2].

Regioselectivity Electrophilic Aromatic Substitution Isomer Distribution

Thermodynamic Stability: Meta-Isomer Exhibits Distinct Isomerization Enthalpy

The relative thermodynamic stability of bromoethylbenzene isomers has been quantified through isomerization enthalpy measurements. The reaction enthalpy (ΔrH°) for the isomerization of bromoethylbenzene isomers in the gas phase was determined to be -0.80 ± 0.012 kJ/mol at 330 K, indicating that the meta-isomer (1-bromo-3-ethylbenzene) is thermodynamically distinct from its ortho- and para- counterparts [1]. Additional measurements at 349 K and 330 K using different methods yielded consistent values, confirming the meta-isomer's unique energy profile [1].

Thermochemistry Isomerization Stability

Enzymatic Biotransformation: Differential Dioxygenase-Catalyzed Oxidation

The enzyme toluene dioxygenase (TDO) from Pseudomonas putida exhibits distinct regioselectivity in the oxidation of bromoethylbenzene isomers. When 1-bromo-3-ethylbenzene is used as a substrate, the enzyme catalyzes the formation of (1S,2R)-5-bromo-3-ethylcyclohexa-3,5-diene-1,2-diol [1]. In contrast, the ortho- and para-isomers yield different dihydrodiol products: (1S,2R)-4-bromo-3-ethylcyclohexa-3,5-diene-1,2-diol from 1-bromo-2-ethylbenzene and (1R,2R)-3-bromo-6-ethylcyclohexa-3,5-diene-1,2-diol from 1-bromo-4-ethylbenzene [1]. This divergent product profile confirms that the position of the bromine substituent dictates the enzymatic oxidation outcome.

Biotransformation Enzymatic Oxidation Dioxygenase

Application-Specific Differentiation: Synthesis of Endothelin Receptor Antagonist Intermediates

1-Bromo-3-ethylbenzene serves as a specific reagent for the synthesis of novel benzo[1,4]diazepin-2-one derivatives, a class of compounds that act as endothelin receptor agonists with potential blood pressure-lowering activity . While the meta-substitution pattern on the aromatic ring is critical for the biological activity of these derivatives, no direct quantitative comparison of ortho- or para-isomers in this specific reaction context is currently available in the public literature [1]. However, the specific citation of 1-bromo-3-ethylbenzene (rather than its isomers) in the synthetic route for these bioactive molecules suggests a functional requirement for the meta-substitution geometry .

Endothelin Receptor Antagonist Benzo[1,4]diazepin-2-one Pharmaceutical Intermediate

Procurement-Driven Application Scenarios for 1-Bromo-3-ethylbenzene


Medicinal Chemistry: Synthesis of Endothelin Receptor Modulators

1-Bromo-3-ethylbenzene is a critical building block for the construction of benzo[1,4]diazepin-2-one scaffolds, a chemotype investigated for endothelin receptor modulation [1]. Procurement of the pure meta-isomer ensures that the desired substitution geometry is maintained in the final drug candidate, a factor likely essential for target binding and pharmacological activity [2].

Biocatalysis and Chiral Synthon Production

The unique product of toluene dioxygenase-catalyzed oxidation of 1-bromo-3-ethylbenzene, (1S,2R)-5-bromo-3-ethylcyclohexa-3,5-diene-1,2-diol, is a distinct chiral intermediate not obtainable from the ortho- or para-isomers [1]. This scenario is relevant for researchers developing enantioselective routes to complex natural product analogs or fine chemicals.

Cross-Coupling for Complex Molecular Architectures

As a meta-substituted aryl bromide, 1-bromo-3-ethylbenzene participates in Suzuki-Miyaura, Stille, and Sonogashira cross-couplings to introduce the 3-ethylphenyl moiety into larger molecular frameworks [1]. This is particularly valuable in drug discovery for exploring structure-activity relationships where the meta-substitution pattern influences molecular shape and lipophilicity [2].

Academic and Industrial Process Development Requiring Regiochemically Defined Building Blocks

Given that direct electrophilic bromination of ethylbenzene yields negligible amounts of the meta-isomer [1], academic and industrial laboratories rely on the procurement of pure 1-bromo-3-ethylbenzene from chemical suppliers for any synthetic route requiring a defined meta-substitution pattern. This includes the development of novel polymers, liquid crystals, and advanced materials where isomeric purity is critical for performance.

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